molecular formula C8H5F3INO B15203037 4-Iodo-3-(trifluoromethyl)benzamide

4-Iodo-3-(trifluoromethyl)benzamide

Cat. No.: B15203037
M. Wt: 315.03 g/mol
InChI Key: ZUWIZTMTUIWJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)benzamide typically involves the aminocarbonylation of 4-iodobenzotrifluoride in the presence of phosphoryl chloride and dimethylformamide (DMF). This reaction yields N,N-dimethyl-4-(trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with para-substituted phenylacetylenes .

Industrial Production Methods

Industrial production of this compound often employs large-scale aminocarbonylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphoryl Chloride: Used in aminocarbonylation reactions.

    Dimethylformamide (DMF): Solvent and reagent in aminocarbonylation.

    Phenylacetylenes: Used in Sonogashira cross-coupling reactions.

Major Products

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzotrifluoride: A precursor in the synthesis of 4-Iodo-3-(trifluoromethyl)benzamide.

    4-Fluoroiodobenzene: Similar structure with a fluorine atom instead of a trifluoromethyl group.

    1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups.

Uniqueness

This compound is unique due to the combination of the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H5F3INO

Molecular Weight

315.03 g/mol

IUPAC Name

4-iodo-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H2,13,14)

InChI Key

ZUWIZTMTUIWJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.